molecular formula C17H23FN4O2S B11183969 Benzenesulfonamide, N-[5-[2-(1-cyclohexen-1-yl)ethyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluoro- CAS No. 1158220-67-7

Benzenesulfonamide, N-[5-[2-(1-cyclohexen-1-yl)ethyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluoro-

Cat. No.: B11183969
CAS No.: 1158220-67-7
M. Wt: 366.5 g/mol
InChI Key: BYDYXXNPXSXXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide derivatives are a class of compounds widely studied for their diverse pharmacological and industrial applications, particularly as enzyme inhibitors (e.g., carbonic anhydrase) . The compound "Benzenesulfonamide, N-[5-[2-(1-cyclohexen-1-yl)ethyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluoro-" features a benzenesulfonamide core substituted with a fluorine atom at the para position and a 1,3,5-triazinyl group modified with a cyclohexenylethyl chain. This structure combines fluorinated aromaticity with a heterocyclic triazine moiety, which may enhance metabolic stability and binding affinity to biological targets.

Properties

CAS No.

1158220-67-7

Molecular Formula

C17H23FN4O2S

Molecular Weight

366.5 g/mol

IUPAC Name

N-[3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C17H23FN4O2S/c18-15-6-8-16(9-7-15)25(23,24)21-17-19-12-22(13-20-17)11-10-14-4-2-1-3-5-14/h4,6-9H,1-3,5,10-13H2,(H2,19,20,21)

InChI Key

BYDYXXNPXSXXLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCN2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Core Triazine Intermediate Preparation

The 1,3,5-triazin-2-yl scaffold is typically derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes sequential nucleophilic substitutions. For derivatives containing alkyl or alkenyl substituents, such as the cyclohexenylethyl group, a stepwise substitution strategy is employed.

In a representative procedure, cyanuric chloride reacts with 2-(1-cyclohexen-1-yl)ethylamine in a polar aprotic solvent (e.g., 1,4-dioxane) at 0–5°C, using triethylamine as a base to neutralize HCl byproducts. This yields a monosubstituted triazine intermediate. Subsequent substitution at the remaining chlorines requires careful control of stoichiometry and temperature to prevent over-alkylation.

Detailed Synthetic Pathway

Synthesis of 2-(1-Cyclohexen-1-yl)ethylamine

The cyclohexenylethyl side chain is introduced via a Michael addition of cyclohexene to acrylonitrile, followed by reduction of the nitrile to the primary amine.

  • Cyclohexene Acrylonitrile Adduct Formation : Cyclohexene (1.0 equiv) reacts with acrylonitrile (1.2 equiv) in the presence of a Lewis acid catalyst (e.g., AlCl3) at 60°C for 12 h, yielding 2-(1-cyclohexen-1-yl)acetonitrile.
  • Nitrile Reduction : The nitrile is reduced using LiAlH4 in anhydrous THF at 0°C, followed by gradual warming to room temperature. Quenching with aqueous NH4Cl and extraction with ethyl acetate affords 2-(1-cyclohexen-1-yl)ethylamine (yield: 68–75%).

Triazine Functionalization

Cyanuric chloride (1.0 equiv) is dissolved in anhydrous 1,4-dioxane under nitrogen. The solution is cooled to 0°C, and 2-(1-cyclohexen-1-yl)ethylamine (1.05 equiv) is added dropwise, followed by triethylamine (1.1 equiv). The reaction is stirred for 2 h at 0°C, then warmed to room temperature for 4 h. The monosubstituted triazine intermediate is isolated via vacuum filtration (yield: 82–88%).

Sulfonamide Coupling

The monosubstituted triazine reacts with 4-fluorobenzenesulfonamide in a nucleophilic aromatic substitution.

  • Reaction Conditions : The triazine intermediate (1.0 equiv) and 4-fluorobenzenesulfonamide (2.2 equiv) are combined in DMF with K2CO3 (3.0 equiv). The mixture is heated to 80°C for 18 h under nitrogen.
  • Workup : The reaction is cooled, diluted with ice water, and extracted with dichloromethane. The organic layer is dried over MgSO4 and concentrated under reduced pressure.

Final Purification

Crude product is purified via reversed-phase semi-preparative HPLC (C18 column, acetonitrile/water gradient). Fractions containing the target compound are lyophilized to yield a white solid (purity >97% by HPLC).

Optimization and Mechanistic Insights

Solvent and Base Selection

Water-based reactions (with NaHCO3 or Na2CO3) enhance yields for polar amino acid derivatives but are less effective for hydrophobic substituents like cyclohexenylethyl. Organic solvents (1,4-dioxane, DMF) with tertiary amine bases (e.g., Et3N) improve solubility and reaction efficiency for such groups.

Temperature and Stoichiometry

Lower temperatures (0–5°C) during triazine substitution minimize side reactions, while excess amine (1.05–1.1 equiv) ensures complete monosubstitution. Elevated temperatures (80°C) drive the sulfonamide coupling to completion.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.45–1.65 (m, 4H, cyclohexenyl CH2), 2.10–2.30 (m, 4H, cyclohexenyl CH2), 2.85 (t, J = 7.2 Hz, 2H, CH2NH), 3.45 (q, J = 5.6 Hz, 2H, triazine-CH2), 5.50 (s, 1H, cyclohexenyl CH), 7.25 (d, J = 8.4 Hz, 2H, ArH), 7.75 (d, J = 8.4 Hz, 2H, ArH).
  • LC-MS (ESI+) : m/z 367.2 [M+H]+ (calc. 366.5).

Purity and Stability

HPLC analysis (C18 column, 254 nm) confirms >97% purity. The compound is stable at −20°C under inert atmosphere for >6 months.

Comparative Synthetic Approaches

Electrochemical Methods

Paired electrochemical synthesis, as demonstrated for benzenesulfonamide derivatives, offers an alternative pathway. Reductive electrolysis of nitro precursors in the presence of sulfinic acids could potentially generate intermediates for subsequent triazine coupling, though this remains speculative for the target compound.

Solid-Phase Synthesis

Immobilized triazine cores on resin supports enable sequential substitutions with automated purification, though scalability for hydrophobic substituents like cyclohexenylethyl may be limited.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, benzenesulfonamide derivatives are investigated for their potential as enzyme inhibitors. The sulfonamide group is known to interact with various enzymes, making these compounds valuable in the study of enzyme function and inhibition .

Medicine

Medically, sulfonamides have a long history as antimicrobial agents. This compound, with its unique structural features, is being explored for its potential as an anticancer and antimicrobial agent. Studies have shown that certain benzenesulfonamide derivatives can inhibit the growth of cancer cells and bacteria .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with desirable characteristics .

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-[5-[2-(1-cyclohexen-1-yl)ethyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluoro- involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or bacterial proliferation .

Comparison with Similar Compounds

Fluorinated Benzenesulfonamides

  • Benzenesulfonamide, 4-[5-(2,4-difluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] (CAS 170569-90-1): Molecular Formula: C₁₆H₁₀F₅N₃O₂S Molecular Weight: 403.33 g/mol Key Features: Pyrazole ring with 2,4-difluorophenyl and trifluoromethyl groups.
  • 4-Fluoro-N-(4-methoxyphenyl)benzenesulfonamide (Synonyms: NSC373486, AC1L7TWF): Key Features: Methoxy group instead of triazine-heterocyclic substitution. Implications: The methoxy group may reduce metabolic oxidation compared to the target compound’s cyclohexenyl group, altering pharmacokinetics .

Heterocyclic Modifications

  • Thiazolo[3,2-b][1,2,4]triazoles Bearing Benzenesulfonamide (Farmacia, 2018):

    • Structure : Fused thiazole-triazole system with benzenesulfonamide.
    • Research Findings : Demonstrated anti-inflammatory and antimicrobial activities, suggesting that heterocyclic fusion (vs. the target’s tetrahydrotriazine) enhances bioactivity .
  • N-((4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL)METHYL)-4-CHLOROBENZENESULFONAMIDE :

    • Structure : Triazole-thioether linkage with allyl and fluorobenzyl groups.
    • Implications : The sulfanyl group may increase oxidative instability compared to the target compound’s cyclohexenyl-ethyl chain .

Key Observations :

  • Fluorine substitution consistently improves metabolic stability across analogues.
  • Heterocyclic systems (triazine, pyrazole, triazole) influence solubility and target selectivity. For example, pyrazole-containing derivatives exhibit higher experimental LogP values (~3.5) compared to triazine-based compounds .

Biological Activity

Benzenesulfonamides are a class of compounds known for their diverse biological activities. The specific compound N-[5-[2-(1-cyclohexen-1-yl)ethyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluoro-benzenesulfonamide has garnered attention for its potential applications in pharmacology. This article explores its biological activity, focusing on cardiovascular effects and molecular interactions.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H24N4O4S
  • Molecular Weight : 396.48 g/mol
  • Functional Groups : Contains a sulfonamide group (-SO2NH), a fluorine atom (-F), and a cyclohexene substituent.

Cardiovascular Effects

Recent studies have investigated the effects of benzenesulfonamides on cardiovascular parameters. A notable study utilized an isolated rat heart model to evaluate the influence of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance.

Key Findings :

  • Compound Tested : 4-(2-aminoethyl)-benzenesulfonamide showed significant reductions in perfusion pressure compared to controls.
  • Mechanism : The interaction with calcium channels was hypothesized to be a contributing factor to the observed effects.
Compound TestedDose (nM)Effect on Perfusion Pressure
Control-Baseline
Benzenesulfonamide0.001Moderate decrease
4-(2-aminoethyl)-benzenesulfonamide0.001Significant decrease

Molecular Interactions

Theoretical docking studies have been performed to understand how these compounds interact at the molecular level. The interaction of benzenesulfonamide derivatives with calcium channel proteins (e.g., 6jp5 protein) was modeled to predict binding affinities and potential physiological impacts.

Study 1: Perfusion Pressure and Coronary Resistance

A study published in the Brazilian Journal of Science evaluated the biological activity of several benzenesulfonamide derivatives on isolated rat hearts. The results indicated that certain derivatives could significantly lower perfusion pressure over time compared to the control group.

Experimental Design :
The study involved administering varying doses of different benzenesulfonamide derivatives and measuring their effects on coronary resistance.

Study 2: Calcium Channel Interaction

Another research effort focused on the docking interactions between benzenesulfonamides and calcium channels. The results suggested that specific amino acid residues (e.g., Glu 614 and Ala 320) play critical roles in ligand binding, influencing vascular resistance and perfusion dynamics.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing this benzenesulfonamide derivative, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonamide coupling and heterocyclic ring formation. For example, a triazine intermediate may first be functionalized with a cyclohexenylethyl group using carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane at 0°C, followed by sulfonamide conjugation . Yields (37–73%) depend on stoichiometric ratios, solvent choice, and purification methods (e.g., column chromatography). Optimization may involve adjusting reaction temperatures or using microwave-assisted synthesis to reduce side products.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the triazine and cyclohexenyl moieties, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies sulfonamide S=O stretches (~1350 cm⁻¹). For crystalline samples, X-ray diffraction provides unambiguous structural confirmation. Reference NMR data from analogous compounds (e.g., shifts for tetrahydrotriazin-2-yl groups) can guide interpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar benzenesulfonamide derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, enzyme isoforms) or structural variations. For example, cycloheptyl-substituted analogs show antimicrobial activity, while cyclohexenyl derivatives may target NLRP3 inflammasomes . To reconcile differences:

  • Perform side-by-side bioassays under standardized conditions (e.g., enzyme inhibition at pH 7.4).
  • Use computational docking to compare binding affinities across analogs.
  • Validate results with orthogonal assays (e.g., SPR for binding kinetics, cellular models for functional effects).

Q. What strategies are effective for designing enzyme inhibition studies targeting this compound’s potential mechanisms?

  • Methodological Answer : Focus on enzymes with known sulfonamide sensitivity, such as carbonic anhydrase (CA) isoforms or NLRP3 inflammasomes. Steps include:

  • Assay Design : Use fluorometric or colorimetric CA inhibition assays (e.g., esterase activity with 4-nitrophenyl acetate) .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
  • Selectivity Profiling : Screen against off-target enzymes (e.g., acetylcholinesterase) to assess specificity .
  • Molecular Dynamics (MD) : Simulate interactions with catalytic residues (e.g., CA II Zn²⁺-binding site) to refine SAR .

Q. How can researchers evaluate the pharmacokinetic (PK) properties of this compound in preclinical models?

  • Methodological Answer : Key PK parameters (absorption, distribution, metabolism, excretion) can be assessed via:

  • Solubility : Use shake-flask methods in buffers (pH 1.2–7.4) or simulated biological fluids.
  • Plasma Stability : Incubate with liver microsomes or hepatocytes to measure metabolic half-life.
  • Permeability : Employ Caco-2 cell monolayers or PAMPA assays for intestinal absorption potential.
  • In Vivo Studies : Administer via IV/oral routes in rodents, with LC-MS/MS quantification of plasma/tissue levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.